molecular formula C10H14N2OS B1468062 1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 1251257-70-1

1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one

Cat. No. B1468062
M. Wt: 210.3 g/mol
InChI Key: RAHXBJQQFPTUON-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one, otherwise known as 3-APMPA, is a synthetic compound that has been used extensively in scientific research. It is a member of the pyrrolidinophenone class of chemicals, which are derivatives of pyrrolidine and phenylacetone. 3-APMPA has been studied for its potential applications in medicine, biochemistry, and physiology. In

Scientific Research Applications

Ferroelectric and Fluorescent Properties

  • Ferroelectric Behavior : A study by Chen et al. (2010) on a quinoxaline derivative related to 1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one demonstrated ferroelectric properties, indicating potential applications in memory devices and sensors (Chen et al., 2010).
  • Blue Fluorescent Emission : The same study also found that the compound exhibited an intense blue fluorescent emission, suggesting its use in fluorescent materials and optical applications (Chen et al., 2010).

Antioxidant and Antimicrobial Activities

  • Antioxidant Properties : Gopi et al. (2016) synthesized chalcone derivatives using a similar thiophenyl compound and found that they exhibited significant antioxidant activities. This points to potential therapeutic or protective applications in oxidative stress-related conditions (Gopi et al., 2016).
  • Antimicrobial Effects : The same compounds were also shown to have remarkable antimicrobial activities, suggesting their use in developing new antibacterial and antifungal agents (Gopi et al., 2016).

Chemical and Spectroscopic Properties

  • Chemical Reactivity and Spectroscopy : Hunter and McNab (2010) investigated the properties of 3-hydroxythiophene systems, which are structurally related to the compound . Their findings on reactivity and spectroscopic properties could provide insights into similar compounds' behavior in various chemical environments (Hunter & McNab, 2010).

Synthesis of Polysubstituted Pyrroles

  • Metal-Free Synthesis Method : Kumar et al. (2017) developed an efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives using thiophenyl compounds, indicating potential in organic synthesis and pharmaceutical applications (Kumar et al., 2017).

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c11-8-3-4-12(7-8)10(13)6-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHXBJQQFPTUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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